molecular formula C23H30N4O4 B2592923 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 921495-54-7

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2592923
CAS No.: 921495-54-7
M. Wt: 426.517
InChI Key: WOESNPUJJGBKAR-UHFFFAOYSA-N
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Description

2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that features a piperazine ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The synthesis begins with the acetylation of piperazine to form 4-acetylpiperazine. This step is usually carried out using acetic anhydride in the presence of a base such as pyridine.

    Attachment to the Pyridine Ring: The next step involves the alkylation of the piperazine derivative with a suitable pyridine derivative. This can be achieved using a halogenated pyridine compound under basic conditions.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with 4-methylbenzylamine to form the acetamide group. This step is usually carried out under acidic conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the piperazine and pyridine rings, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and acetyl groups, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized heterocycles in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine and pyridine rings may facilitate binding to these targets, while the acetamide group could enhance the compound’s stability and bioavailability. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((4-acetylpiperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-benzylacetamide: Lacks the methyl group on the benzyl ring, potentially altering its binding affinity and pharmacokinetics.

Uniqueness

The presence of both the methoxy group and the 4-methylbenzyl group in 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide makes it unique. These groups may enhance its reactivity and specificity in chemical reactions and biological interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-17-4-6-19(7-5-17)13-24-23(30)16-27-15-22(31-3)21(29)12-20(27)14-25-8-10-26(11-9-25)18(2)28/h4-7,12,15H,8-11,13-14,16H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOESNPUJJGBKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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